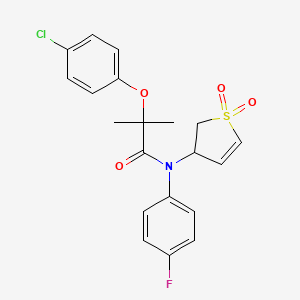

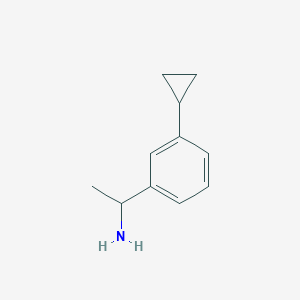

![molecular formula C15H11N5O4 B2659823 1-{[5-(2-呋喃基)-1,2,4-噁二唑-3-基]甲基}-3-(3-甲基-1,2,4-噁二唑-5-基)吡啶-2(1H)-酮 CAS No. 1396858-55-1](/img/structure/B2659823.png)

1-{[5-(2-呋喃基)-1,2,4-噁二唑-3-基]甲基}-3-(3-甲基-1,2,4-噁二唑-5-基)吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .

Synthesis Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Molecular Structure Analysis

There are four known isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole & 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles & 1,2,4-oxadiazoles are better known and more widely studied by the researchers due to their broad range of chemical and biological properties .Chemical Reactions Analysis

The reaction involves the replacement of two methylene groups (=\u2009CH) with two nitrogen (-N\u2009=) atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Physical And Chemical Properties Analysis

The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . It is soluble in water .科学研究应用

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains of bacteria .

Anticancer Research

The unique structure of this compound enables it to interfere with cancer cell proliferation. It can inhibit specific enzymes and pathways critical for cancer cell survival, making it a potential candidate for anticancer drug development .

Anti-inflammatory Applications

Research has indicated that this compound can modulate inflammatory responses. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation, which is beneficial in treating chronic inflammatory diseases .

Neuroprotective Agents

This compound has been studied for its neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Photodynamic Therapy

This compound has been explored for use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells. This application is particularly promising for treating localized tumors.

These applications highlight the versatility and potential of “1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” in various fields of scientific research.

Antimicrobial research Anticancer research Anti-inflammatory research Neuroprotective research : Antioxidant research : Antiviral research : Enzyme inhibition research : Photodynamic therapy research

作用机制

未来方向

1,3,4-oxadiazoles have become important synthons in the development of new drugs . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy . This suggests that oxadiazole derivatives have potential for further exploration in drug development.

属性

IUPAC Name |

1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O4/c1-9-16-13(23-18-9)10-4-2-6-20(15(10)21)8-12-17-14(24-19-12)11-5-3-7-22-11/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNURHGNLVSKFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

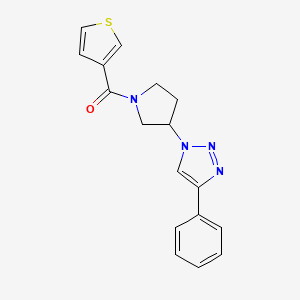

![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)

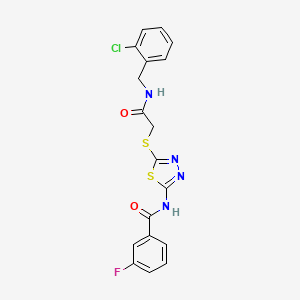

![N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2659744.png)

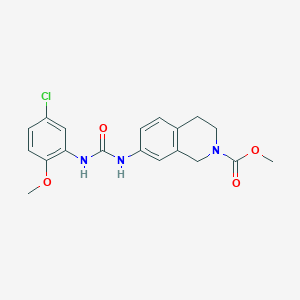

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2659745.png)

![3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide](/img/structure/B2659746.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)

![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)

![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)